![molecular formula C16H20N2O2S B2515526 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 946326-67-6](/img/structure/B2515526.png)
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
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Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of amides, and its chemical structure consists of a phenoxyacetic acid moiety attached to a dimethylaminoethyl group through a thiophene ring. DMTA is a potent compound that has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Anthelminthic Potential
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound closely related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, has been identified as a new aminophenylamidine with a notable spectrum of anthelminthic activity. This compound has shown effectiveness against various parasitic worms, including nematodes, filariae, and cestodes in rodents, and has demonstrated high efficacy in dogs against hookworms and large roundworms. Its tolerability and lack of teratogenic effects in animals highlight its potential for veterinary and possibly human anthelminthic applications (Wollweber et al., 1979).
Pharmacological Applications
New derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds, including this compound, have been developed through multi-step reactions starting from the Leuckart reaction. Their structural assignments were confirmed through various spectroscopic analyses, and they have shown comparable activities with standard drugs in the series, pointing towards their potential use in medical treatments for inflammation, pain, fever, and possibly cancer (Rani et al., 2016).
Anticancer and Anti-Inflammatory Activities
Another study focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. The synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share structural similarities with this compound, were assessed for their anticancer activity against breast cancer and neuroblastoma cell lines, as well as for anti-inflammatory and analgesic activities. The study found that compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory activities, suggesting potential therapeutic applications (Rani et al., 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-12-13)10-17-16(19)11-20-14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMHKWBLSXGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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